molecular formula C8H4BrIO B6210691 7-bromo-2-iodo-1-benzofuran CAS No. 2763998-30-5

7-bromo-2-iodo-1-benzofuran

Cat. No. B6210691
CAS RN: 2763998-30-5
M. Wt: 322.92 g/mol
InChI Key: YSECVYRLWPAPGB-UHFFFAOYSA-N
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Description

7-bromo-2-iodo-1-benzofuran (BIBF) is an organic compound used in various scientific applications, such as in organic synthesis and as a biocatalyst. It is a heterocyclic compound containing a benzofuran ring, a bromine atom, and an iodine atom. BIBF is known for its high reactivity and selectivity, and is used in a variety of research fields, including biochemistry, molecular biology, and drug design.

Scientific Research Applications

7-bromo-2-iodo-1-benzofuran is used in a variety of scientific research applications. It has been used as a biocatalyst in organic synthesis, as a reagent for the synthesis of complex molecules, and as a ligand for the preparation of metal complexes. This compound is also used as a fluorescent probe for the study of protein-ligand interactions. In addition, it has been used as a substrate for the study of enzyme kinetics, and as a model compound for the study of drug metabolism.

Mechanism of Action

7-bromo-2-iodo-1-benzofuran is a highly reactive compound, and its reactivity is due to its bromine and iodine atoms. The bromine atom is highly electrophilic, and its reactivity is due to the presence of a single electron in its outermost shell. The iodine atom is also highly electrophilic, and its reactivity is due to the presence of a single electron in its outermost shell. The reactivity of this compound is further enhanced by the presence of a benzofuran ring, which increases its reactivity by increasing the electron density around the bromine and iodine atoms.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, this compound has been shown to inhibit the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids.

Advantages and Limitations for Lab Experiments

7-bromo-2-iodo-1-benzofuran has several advantages for use in laboratory experiments. It is a highly reactive compound, and its reactivity can be easily controlled by changing the reaction conditions. In addition, it is a relatively inexpensive compound, and it is readily available from chemical suppliers. The main limitation of this compound is its high reactivity, which can lead to undesired side reactions.

Future Directions

7-bromo-2-iodo-1-benzofuran has numerous potential future applications. It can be used as a biocatalyst for the synthesis of complex molecules, and it can be used as a fluorescent probe for the study of protein-ligand interactions. In addition, it can be used as a model compound for the study of drug metabolism, and it can be used to inhibit enzymes involved in the synthesis of fatty acids. This compound can also be used to synthesize metal complexes, and it can be used to study the reactivity of organic compounds. Finally, this compound can be used to study the reactivity of metal ions in solution.

Synthesis Methods

7-bromo-2-iodo-1-benzofuran can be synthesized in several ways. One method involves the reaction of 2-iodo-1-benzofuran with bromine in a polar solvent such as dimethyl sulfoxide (DMSO). The reaction takes place at room temperature and is complete in about 1 hour. Another method involves the reaction of 2-iodo-1-benzofuran with bromine in a non-polar solvent such as toluene. This reaction is more rapid than the reaction in a polar solvent, and it is complete in about 30 minutes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-iodo-1-benzofuran involves the bromination and iodination of 1-benzofuran.", "Starting Materials": [ "1-benzofuran", "bromine", "iodine", "acetic acid", "sodium acetate", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of 1-benzofuran", "1-benzofuran is dissolved in acetic acid and bromine is added dropwise with stirring. The reaction mixture is heated to 60-70°C for 2-3 hours. The resulting product is 7-bromo-1-benzofuran.", "Step 2: Iodination of 7-bromo-1-benzofuran", "7-bromo-1-benzofuran is dissolved in acetic acid and iodine is added dropwise with stirring. The reaction mixture is heated to 60-70°C for 2-3 hours. The resulting product is 7-bromo-2-iodo-1-benzofuran.", "Step 3: Purification of 7-bromo-2-iodo-1-benzofuran", "The crude product is dissolved in a mixture of sulfuric acid and water and hydrogen peroxide is added dropwise with stirring. The reaction mixture is heated to 60-70°C for 2-3 hours. The resulting product is filtered and washed with water to obtain pure 7-bromo-2-iodo-1-benzofuran." ] }

CAS RN

2763998-30-5

Molecular Formula

C8H4BrIO

Molecular Weight

322.92 g/mol

IUPAC Name

7-bromo-2-iodo-1-benzofuran

InChI

InChI=1S/C8H4BrIO/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H

InChI Key

YSECVYRLWPAPGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=C2)I

Purity

95

Origin of Product

United States

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